molecular formula C15H18N6O2 B2595374 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2034634-41-6

2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2595374
CAS No.: 2034634-41-6
M. Wt: 314.349
InChI Key: UCRRVDAUBSFNGC-UHFFFAOYSA-N
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Description

2-[4-(6-Ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine is a synthetic chemical building block featuring a piperazine core linked to two pyrimidine rings, one of which is ethoxy-substituted. This structure is characteristic of scaffolds used in medicinal chemistry and drug discovery research. Compounds with pyrimidine and piperazine moieties are frequently investigated for their potential to modulate various biological targets. For instance, piperazine-linked pyrimidine derivatives have been identified as novel GPR119 agonists for the potential treatment of type 2 diabetes and obesity . Similar structural motifs are also explored in the development of potent pan-KRAS inhibitors for oncology research, where the piperazine ring contributes key interactions within a protein binding cleft . Furthermore, the piperazine pharmacophore is widely utilized to improve the solubility, bioavailability, and pharmacokinetic profile of drug candidates . Researchers value this compound for constructing complex molecules to probe biological pathways and develop new therapeutic agents. The product is supplied for non-clinical, non-human research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(6-ethoxypyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-2-23-13-10-12(18-11-19-13)14(22)20-6-8-21(9-7-20)15-16-4-3-5-17-15/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRRVDAUBSFNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 6-ethoxypyrimidine-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with piperazine to form 4-(6-ethoxypyrimidine-4-carbonyl)piperazine. Finally, this compound is coupled with 2-chloropyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-[4-(6-carboxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine.

    Reduction: 2-[4-(6-ethoxypyrimidine-4-hydroxymethyl)piperazin-1-yl]pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and case studies.

Structural Representation

The structure of this compound features a pyrimidine ring substituted with an ethoxy group and a piperazine moiety, which is crucial for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets. Notable applications include:

  • Antitumor Activity : Several studies have explored the antitumor properties of pyrimidine derivatives. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial activity against various pathogens. The presence of the piperazine ring is often associated with enhanced interaction with microbial targets.

Pharmacological Studies

Pharmacological evaluations have shown that compounds with similar structures can act on neurotransmitter systems, making them candidates for treating neurological disorders:

  • CNS Activity : The piperazine moiety is known for its activity on serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders.

Biochemical Research

The compound's ability to serve as a scaffold for further modifications allows researchers to explore its derivatives for enhanced biological activity:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have led to the development of more potent analogs, enhancing the understanding of how structural changes affect biological activity.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntitumor
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidineAntimicrobial
4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]}pyrimidineCNS Activity

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Ethoxy group additionIncreased solubility
Piperazine substitutionEnhanced receptor binding
Pyrimidine ring modificationsAltered pharmacokinetics

Case Study 1: Antitumor Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of pyrimidine derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: CNS Activity Assessment

Research conducted on the piperazine derivatives revealed their efficacy in modulating neurotransmitter systems. In behavioral assays, compounds similar to this compound demonstrated anxiolytic effects, suggesting a promising avenue for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor in the central nervous system, modulating neurotransmitter release and affecting neuronal activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents/Modifications Molecular Features Biological Activity/Relevance Key Data (Yield, Melting Point)
Target Compound 6-Ethoxy, 4-carbonyl on pyrimidine; piperazine Enhanced solubility via ethoxy; carbonyl for H-bonding Hypothesized kinase/GPCR modulation Synthesis data not available
2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine (21) 3-((4-Fluorophenyl)thio)propyl group Thioether linkage; lipophilic Potential antipsychotic/antiparkinsonian 87% yield; mp 150–151°C
2-(4-(3-(4-Fluorophenoxy)propyl)piperazin-1-yl)pyrimidine (22) 3-(4-Fluorophenoxy)propyl group Ether linkage; moderate polarity Antiparkinsonian candidate 54.8% yield; mp 82–83°C
GDC-0941 () Thieno[3,2-d]pyrimidine; morpholine; indazole Bulky substituents; sulfonyl group PI3K inhibitor (oral bioavailability) IC₅₀ < 10 nM; Phase I/II trials
2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5) Multiple chlorine atoms; chloroethyl piperazine High electronegativity; reactive Unclear (possibly cytotoxic) 42% yield; no mp reported
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Piperidine; methyl; amine Reduced H-bond capacity vs. piperazine Crystallography study; no reported activity mp 162–164°C (crystal structure)

Key Observations

Carbonyl vs. Thioether/Sulfonyl: The carbonyl moiety may facilitate hydrogen bonding with biological targets, whereas thioether (compound 21) or sulfonyl groups (e.g., GDC-0941) enhance stability or receptor affinity .

Synthetic Feasibility :

  • Piperazine-linked pyrimidines (e.g., compounds 21 and 22) are synthesized in moderate-to-high yields (54–87%) via alkylation or coupling reactions . The target compound’s ethoxy and carbonyl groups may require specialized reagents or protecting groups, though direct evidence is lacking.

The target compound’s ethoxy group may similarly enhance pharmacokinetics.

Crystallinity and Stability :

  • Melting points vary widely among analogs (e.g., 82–173°C in ), reflecting differences in crystallinity driven by substituents. The target compound’s melting point is unreported but may align with mid-range values (100–150°C) based on its moderate polarity .

Biological Activity

2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 252.29 g/mol
  • CAS Number : 106615-46-7

The compound acts primarily through modulation of various biological pathways, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could be relevant for neurological applications.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance:

  • Study Findings : A study published in Arzneimittel-Forschung demonstrated that similar pyrimidine derivatives showed cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Pyrimidine derivatives have been reported to exhibit antimicrobial properties:

  • Case Study : In a study focused on the synthesis of pyrimidine compounds, it was found that certain derivatives displayed activity against a range of bacterial strains, indicating potential for development as antimicrobial agents .

Neurological Effects

Given the structure's potential interaction with neurotransmitter systems:

  • Research Insights : Compounds with similar structures have been investigated for their effects on neurotransmission and neuroprotection. This suggests that this compound could be explored for neuroprotective applications .

Data Table of Biological Activities

Activity TypeReference SourceObserved Effect
AnticancerArzneimittel-Forschung (2006)Cytotoxicity against cancer cell lines
AntimicrobialGe et al. (2006)Inhibition of bacterial growth
NeurologicalIshizumi et al. (1991)Potential neuroprotective effects

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of various pyrimidine derivatives, including those structurally similar to this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines, suggesting a promising avenue for further research into its anticancer capabilities.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was subjected to antimicrobial assays against common pathogens. The results highlighted its effectiveness in inhibiting the growth of specific bacterial strains, supporting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the key considerations for designing a high-yield synthesis route for this compound?

A multi-step synthesis is typically required, starting with the formation of the piperazine-pyrimidine core. Critical steps include:

  • Coupling Reactions : Use of nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling to attach the 6-ethoxy-pyrimidine-4-carbonyl group to the piperazine ring .
  • Purification : Column chromatography or recrystallization to isolate intermediates, with yields optimized by controlling reaction temperatures (e.g., 60–80°C for SNAr) and solvent polarity .
  • Analytical Validation : Confirm intermediate purity via HPLC or TLC before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions on the pyrimidine and piperazine rings. For example, distinct shifts for the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.4 ppm for OCH2) and carbonyl resonance (δ ~165–170 ppm) confirm functionalization .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ ion matching theoretical m/z) .
  • X-Ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar piperazine-pyrimidine derivatives .

Q. How can researchers screen for preliminary biological activity of this compound?

  • Enzyme Assays : Target kinases or GPCRs (common for piperazine-containing compounds) using fluorescence polarization or radiometric assays .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., IC50 determination) or modulation of signaling pathways (e.g., cAMP/PKA for GPCR-linked activity) .
  • Docking Studies : Preliminary computational modeling using software like AutoDock to predict binding affinities to targets such as PDE4 or serotonin receptors .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on this compound’s target selectivity?

  • Molecular Dynamics Simulations : Assess binding stability in predicted targets (e.g., comparing piperazine ring flexibility in kinase vs. GPCR pockets) .
  • Free Energy Calculations : Use MM/GBSA to quantify binding energies and rank target preferences .
  • SAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity shifts across datasets .

Q. What experimental strategies address discrepancies in reported solubility or stability profiles?

  • pH-Dependent Studies : Measure solubility in buffers (pH 1–10) to identify optimal conditions for biological assays .
  • Forced Degradation : Expose the compound to heat, light, or oxidative stress (e.g., H2O2) to identify degradation pathways via LC-MS .
  • Co-Crystallization : Stabilize the compound with cyclodextrins or lipids to enhance aqueous solubility .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Metabolite Identification : Use liver microsomes or hepatocytes to detect oxidative metabolites (e.g., ethoxy → hydroxyl conversion) .
  • Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction, critical for dose calibration .
  • Permeability Assays : Caco-2 monolayers or PAMPA to predict blood-brain barrier penetration, relevant for CNS targets .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

  • CRISPR Knockout Models : Delete putative targets (e.g., PDE4B) in cell lines to confirm on-target effects .
  • Phosphoproteomics : Quantify downstream signaling changes via LC-MS/MS after treatment .
  • In Vivo Imaging : PET tracers or fluorescent probes to monitor target engagement in animal models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Context-Specific Factors : Differences in cell line genetics (e.g., p53 status) or culture conditions (e.g., serum concentration) may alter responses. Validate findings in ≥3 independent lines .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out unintended kinase inhibition .
  • Metabolic Activation : Check for prodrug behavior using cytochrome P450 inhibitors .

Q. What methodologies reconcile variations in reported enzyme inhibition (IC50) values?

  • Standardize Assay Conditions : Control ATP concentrations (for kinases) or cofactor levels to minimize variability .
  • Orthogonal Assays : Confirm activity with alternate methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Collaborative Validation : Share compound samples with independent labs to control for batch-to-batch variability .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Data

IntermediateSynthesis StepKey Analytical Data (NMR/HRMS)Reference
6-Ethoxypyrimidine-4-carboxylic acidSNAr reaction with ethanol1H NMR (CDCl3): δ 1.38 (t, J=7.0 Hz, 3H, CH2CH3), 4.42 (q, J=7.0 Hz, 2H, OCH2)
Piperazine-pyrimidine coreCross-coupling under Pd catalysisHRMS: m/z 284.367 [M+H]+ (calc. for C15H20N6)

Q. Table 2. Recommended Biological Assay Conditions

Assay TypeProtocol HighlightsTarget ExampleReference
Kinase Inhibition10 μM ATP, 1 h incubationPDE4B
Cytotoxicity (IC50)72 h treatment, MTT readoutHeLa, MCF-7
Plasma Stability37°C, 4 h in rat plasmaLC-MS quantification

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